molecular formula C15H19ClO3 B8238478 Allyl 5-[(4-chloromethyl)phenoxy]pentanoate

Allyl 5-[(4-chloromethyl)phenoxy]pentanoate

Cat. No. B8238478
M. Wt: 282.76 g/mol
InChI Key: UTYPNDJPDJBNHD-UHFFFAOYSA-N
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Description

Allyl 5-[(4-chloromethyl)phenoxy]pentanoate is a useful research compound. Its molecular formula is C15H19ClO3 and its molecular weight is 282.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allyl 5-[(4-chloromethyl)phenoxy]pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 5-[(4-chloromethyl)phenoxy]pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proton-Acceptor Capacities

Allyl esters, including compounds structurally similar to Allyl 5-[(4-chloromethyl)phenoxy]pentanoate, have been studied for their proton-acceptor capacities. These studies focus on understanding the basicities of such compounds, which can be significant in various chemical reactions and processes (Levchenko, Gumennyi, & Panasenko, 1978).

Polymerization and Synthesis Applications

Allyl compounds are often used in the synthesis of polymers and other complex organic molecules. For example, allyl(chloromethyl)silanes, which share functional groups with Allyl 5-[(4-chloromethyl)phenoxy]pentanoate, undergo specific reactions in the presence of aluminum chloride, leading to significant rearrangements and the formation of new compounds (Jung et al., 2004).

Functionalization in Polymer Chemistry

Compounds similar to Allyl 5-[(4-chloromethyl)phenoxy]pentanoate are used in creating functionalized polymers. These polymers can have diverse applications, including in materials science, due to their unique chemical properties. The presence of allyloxy and other functional groups allows for further chemical modifications, enhancing the versatility of these materials (Sane et al., 2013).

Herbicidal and Pharmaceutical Applications

While direct studies on Allyl 5-[(4-chloromethyl)phenoxy]pentanoate may not be available, related compounds have been explored for potential herbicidal and pharmaceutical applications. Their reactivity and ability to form specific molecular structures make them candidates for various bioactive roles (Brown, 1990).

properties

IUPAC Name

prop-2-enyl 5-[4-(chloromethyl)phenoxy]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3/c1-2-10-19-15(17)5-3-4-11-18-14-8-6-13(12-16)7-9-14/h2,6-9H,1,3-5,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYPNDJPDJBNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCCCOC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.